molecular formula C12H8F3N5O3S B129761 Florasulam CAS No. 145701-23-1

Florasulam

Cat. No. B129761
M. Wt: 359.29 g/mol
InChI Key: QZXATCCPQKOEIH-UHFFFAOYSA-N
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Description

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for post-emergence control of dicotyledonous weeds in cereals. It is particularly effective against broadleaf weeds in wheat and has been the subject of various studies to understand its behavior in different environmental conditions and its interaction with biological systems .

Synthesis Analysis

Molecular Structure Analysis

Florasulam's molecular structure includes a triazolopyrimidine ring, which is a fused triazole and pyrimidine, and a sulfonanilide moiety. This structure is responsible for its herbicidal activity, as it inhibits the acetolactate synthase (ALS) enzyme in plants . The specific interactions between florasulam and the ALS enzyme are not detailed in the provided papers, but such interactions are typically characterized by binding to the active site of the enzyme, preventing the synthesis of essential amino acids.

Chemical Reactions Analysis

The degradation of florasulam in the environment involves several chemical reactions. In soil, florasulam is rapidly degraded by microbial action, with the first step being the conversion of the methoxy group to a hydroxy group. This is followed by the breakdown of the triazolopyrimidine ring and eventual mineralization to carbon dioxide . In aqueous systems, photolytic degradation is significant, with indirect photolytic processes playing an important role in the degradation of florasulam in water .

Physical and Chemical Properties Analysis

The physical and chemical properties of florasulam, such as its dissipation kinetics, residues, and sorption characteristics, have been extensively studied. The half-life of florasulam in soil and wheat plants varies depending on environmental conditions, with values ranging from less than a day to over 10 days . Sorption studies indicate that florasulam has low initial sorption coefficients in soil, which increase over time . The herbicide's interaction with bovine serum albumin suggests that it can form stable complexes with proteins, which may influence its environmental fate and bioavailability .

Case Studies and Environmental Impact

Several case studies have been conducted to monitor the response of weed populations to florasulam, assess its dissipation and residue levels in agricultural ecosystems, and evaluate its effects on soil quality and microbial communities. For instance, baseline sensitivity monitoring of Papaver rhoeas populations across Europe has been established to detect any potential resistance development to florasulam . Studies on the dissipation kinetics and residues of florasulam in wheat ecosystems have shown that its terminal residues in wheat grain are below the maximum residue limits set by China, indicating safety for human consumption . The persistence of florasulam in different soil types and its effects on microbial soil quality indicators have also been investigated, revealing that the recommended dose of florasulam does not ultimately impair microbial components of the soil .

Scientific Research Applications

Uptake, Translocation, and Metabolism in Agricultural Applications

Florasulam, a post-emergence broadleaf herbicide, is used primarily in wheat cultivation. It exhibits selective action, primarily through differential metabolism rates between wheat and broadleaf weeds. In wheat, it's metabolized by hydroxylation of the aniline ring followed by glucose conjugation. Broadleaf weeds, however, metabolize it much slower, making it an effective herbicide for wheat fields. The study by Deboer et al. (2006) in "Pest Management Science" provides detailed insights into this process (Deboer, Thornburgh, & Ehr, 2006).

Baseline Sensitivity in Weed Control

Paterson et al. (2002) established baseline sensitivity of key weed species, particularly Papaver rhoeas, to Florasulam. This research, crucial for understanding natural variation in weed response, involves detailed seed collection and glasshouse tests to generate sensitivity indices (Paterson, Shenton, & Straszewski, 2002).

Efficacy in Weed Control

Baghestani et al. (2007) conducted field experiments to evaluate the efficacy of Florasulam in controlling broadleaved weeds in wheat, highlighting its effectiveness and potential for increasing wheat yield (Baghestani, Zand, Soufizadeh, Bagherani, & Deihimfard, 2007).

Environmental Impact and Degradation

Su et al. (2017) investigated the degradation of Florasulam in soils, important for understanding its environmental impact. They found variations in degradation rates across different soil types, influenced by factors like temperature, moisture content, and pH (Su, Xu, Hao, Wu, Wang, & Lu, 2017).

Soil Quality and Microbial Indicators

Mukherjee et al. (2016) explored the persistence of Florasulam and its effects on microbial indicators of soil quality, providing insights into its environmental impact and interaction with soil microorganisms (Mukherjee, Tripathi, Mukherjee, Bhattacharyya, & Chakrabarti, 2016).

Soil Degradation Pathway

Jackson et al. (2000) studied the degradation pathway of Florasulam in various soil types under aerobic conditions, identifying key metabolites and degradation processes (Jackson, Ghosh, & Paterson, 2000).

Future Directions

Florasulam is currently under investigation in clinical trials . It is also subject to re-evaluation by Health Canada’s Pest Management Regulatory Agency to ensure that it meets current health and environmental standards .

properties

IUPAC Name

N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXATCCPQKOEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044340
Record name Florasulam
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Molecular Weight

359.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In n-heptane 0.019X10-3; xylene 0.227; n-octanol 0.184 (all in g/L solution, 20 °C). In dichloroethane 3.75; methanol 9.81; acetone 123; ethyl acetate 15.9; acetonitrile 72.1( all in g/L solvent, 20 °C), In water, 0.121 (purified, pH 5.6-5.8); 0.084 (pH 5.0); 6.36 (pH 7.0); 94.2 (pH 9) (all in g/L, 20 °C)
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.53
Record name Florasulam
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1X10-2 mPa /7.501X10-8 mm Hg/ at 25 °C
Record name Florasulam
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Florasulam is a selective triazolopyrimidine sulfonanilide post-emergent herbicide. The pesticidal mode of action (MOA) is through inhibition of acetolactate synthase (ALS) in plants. ALS is found in the chloroplast where it catalyses branch chained amino acid biosynthesis. Inhibition of ALS results in inhibition of plant cell division, decreased plant growth, and ultimately, plant death.
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Florasulam

Color/Form

Solid

CAS RN

145701-23-1
Record name Florasulam
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Record name Florasulam [ISO]
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Record name Florasulam
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Record name Florasulam
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Record name [1,2,4]Triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-8-fluoro-5-methoxy
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Record name FLORASULAM
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Record name Florasulam
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Melting Point

220-221 °C (decomposes); also reported as 193.5-230.5 °C
Record name Florasulam
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A jacketed 250 mL (milliliter) round bottom flask equipped with a stirrer, condenser, and nitrogen inlet and outlet was loaded with 49.1 g (grams), 0.38 mol (mole) of 2,6-difluoroaniline and 25 g of 1,2-propanediol. The mixture was warmed to 35° C. by heating the jacket fluid and a solution of 30.3 g of 93 percent purity (0.10 mol) of 2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine in 30.2 g of dichloromethane was added portionwise with stirring under a nitrogen blanket over 3.5 hours. A solid began to form in about one hour and all of the chlorosulfonyl starting material was consumed in 5.5 hours. The resulting mixture was cooled to 20° C. and filtered, collecting the solids. The solids were washed 2×40 mL with methanol and then with 112 g of water. The white solid obtained after drying was found to be the title compound with a purity of greater than 99 percent and to amount to 34.2 g (88.9 percent of theory).
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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